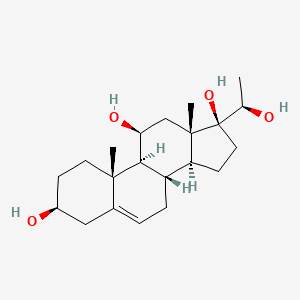
Cortisol 21-Tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortisol 21-Tosylate is an intermediate in the synthesis of Tixocortol, an anti-inflammatory agent . It is used in fluorescent chemoaffinity labeling . The molecular weight is 516.65 and the molecular formula is C28H36O7S . It appears as a beige solid .
Synthesis Analysis
Cortisol is mainly synthesized and secreted from the zona fasciculata of the adrenal cortex . Several extra-adrenal organs also produce smaller amounts of cortisol . The synthesis of anti-depressant molecules via metal-catalyzed reactions has been reviewed .
Chemical Reactions Analysis
Colorimetric analysis, which relies on a chemical reaction to facilitate a change in visible color, is a great strategy for detecting cortisol . Different chromophores and various colorimetric reactions used for the detection of corticosteroids in real samples have been reviewed .
Physical And Chemical Properties Analysis
This compound is a beige solid . It is soluble in DCM, DMSO, Methanol . The molecular weight is 516.65 and the molecular formula is C28H36O7S .
Mécanisme D'action
Cortisol, also known as stress hormone, plays a vital role in physiological processes such as electrolyte and fluid balance, cardiovascular homeostasis, carbohydrate, protein and lipid metabolism, immune and inflammatory responses, and sexual development and reproduction . After being released from the hypothalamus-pituitary-adrenal (HPA) axis, cortisol enters the blood where it elicits numerous metabolic effects .
Orientations Futures
The cortisol awakening response (CAR) is a topic of interest in future research . The anticipation of the upcoming day is of major relevance for the magnitude of the CAR . Current gaps in CAR clinical practice include a lack of specific biomarkers diagnostic of CAR-related health outcomes and a paucity of clinical trials demonstrating the efficacy of adrenalectomy on comorbidities associated with CAR .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cortisol 21-Tosylate involves the protection of the hydroxyl group at position 21 of cortisol followed by the tosylation of the hydroxyl group. The tosylate group is then deprotected to yield the final product.", "Starting Materials": [ "Cortisol", "Tosyl chloride", "Pyridine", "Dimethylformamide", "Triethylamine", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cortisol is dissolved in dichloromethane and pyridine is added. The mixture is cooled to 0°C and tosyl chloride is added dropwise. The reaction mixture is stirred for 2 hours at room temperature.", "Step 2: The reaction mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the protected intermediate.", "Step 3: The protected intermediate is dissolved in methanol and triethylamine is added. The mixture is stirred for 2 hours at room temperature. The tosylate group is deprotected to yield Cortisol 21-Tosylate.", "Step 4: The final product is purified by column chromatography using a suitable solvent system." ] } | |
Numéro CAS |
63644-48-4 |
Formule moléculaire |
C₂₈H₃₆O₇S |
Poids moléculaire |
516.65 |
Synonymes |
Cortisol, 21-p-Toluenesulfonate; (11β)-11,17-Dihydroxy-21-[[(4-methylphenyl)sulfonyl]oxy]pregn-4-ene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



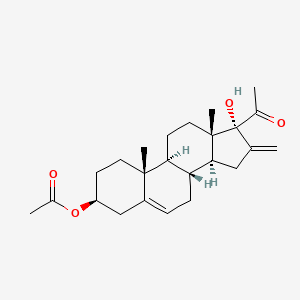
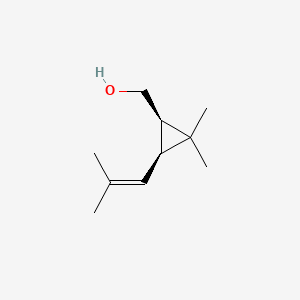
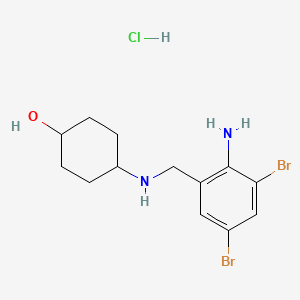
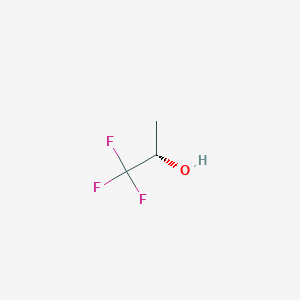
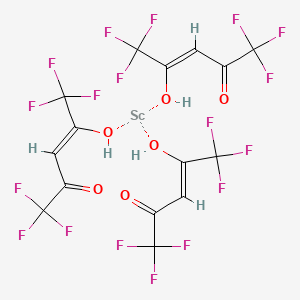
![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)
